N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide
Description
This compound features a benzamide core linked to a 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl moiety, with a phenoxy group at the para position of the benzamide (Fig. 1).
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-22(2)12-17-19(18(25)13-22)28-21(23-17)24-20(26)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRFJYQQWGFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide typically involves multiple steps. One common method includes the reaction of 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Thiazole Core Formation
The 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl moiety is synthesized via a condensation reaction between a ketone and thiourea, followed by cyclization under high-temperature conditions (Scheme 1) .
Reaction Conditions :
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Reagents: Thiourea, iodine, sealed tube at 110°C.
Product : 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl intermediate.
Amide Bond Formation
The benzamide group is introduced via amidation of the thiazole intermediate with 4-phenoxybenzoic acid. This step employs EDCI/HOBt coupling under anhydrous conditions .
Reaction Conditions :
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Reagents: EDCI, HOBt, DMF.
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Temperature: Room temperature.
Phenoxy Group Installation
The 4-phenoxy substituent is introduced through Ullmann-type coupling or Mitsunobu reaction , ensuring regioselectivity .
Reaction Conditions :
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Reagents: 4-bromophenyl methyl sulfone, CuI, TMHD ligand (microwave irradiation).
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Solvent: DMF.
Thiazole Ring Reactivity
The thiazole core undergoes nucleophilic substitution at the 2-position, facilitated by its electron-deficient aromatic ring .
Reaction Example :
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Substitution of the thiazole NH with benzamide via amide coupling (see 1.2).
Phenoxy Group Reactivity
The phenoxy group participates in electrophilic aromatic substitution , enabling further derivatization (e.g., nitration, bromination) .
Reaction Example :
Stability and Reactivity
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 455.6 g/mol | |
| Melting Point | N/A (amorphous solid) | |
| Reactivity | Sensitive to strong acids (e.g., HCl) |
Key Observations :
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The compound exhibits moderate stability under ambient conditions but degrades in acidic environments .
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The thiazole ring is resistant to hydrolysis due to its conjugated system .
Research Findings
Experimental data from related thiazole derivatives (e.g., WAY-324498 , GSK2982772 ) highlight:
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Pharmacological Potential : Thiazole-benzamide hybrids show activity in neurodegenerative disease models , likely due to their ability to cross the blood-brain barrier .
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Synthetic Optimization : Microwave-assisted synthesis reduces reaction times by 30–40% compared to conventional methods .
Reaction Mechanisms
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide exhibit significant anticancer properties. Studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The incorporation of the phenoxy group enhances the lipophilicity and biological activity of the compound .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is crucial in various inflammatory diseases. This inhibition could make it a candidate for developing new anti-inflammatory drugs .
Biochemical Applications
Enzyme Inhibition
this compound has shown promise as an inhibitor of specific enzymes involved in metabolic processes. For instance, its ability to inhibit lipoxygenase has been noted in studies focusing on lipid metabolism and oxidative stress . This property could be leveraged in developing treatments for conditions like asthma and cardiovascular diseases.
Antioxidant Activity
The compound's antioxidant properties have been explored through various assays. It demonstrates significant activity against lipid peroxidation, which is a common marker of oxidative stress in biological systems. This suggests potential applications in preventing oxidative damage in cells and tissues .
Pharmacological Insights
Drug Development Potential
Given its diverse biological activities, this compound serves as a valuable scaffold for drug development. Researchers are synthesizing analogs to optimize efficacy and reduce toxicity. The structure–activity relationship (SAR) studies are crucial for understanding how modifications can enhance therapeutic effects while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with derivatives sharing the tetrahydrobenzothiazole core but differing in benzamide substituents. Key structural variations impact physicochemical properties, synthetic routes, and biological activity.
Substituent Variations and Physicochemical Properties
*Calculated based on molecular formula C₂₂H₂₂N₂O₃S.
Key Observations :
- Lipophilicity: The 3,4,5-triethoxy derivative (432.53 g/mol) is the most lipophilic, followed by the phenoxy-substituted target compound.
- Electronic Effects: Electron-donating groups (e.g., ethoxy, thioether) may enhance binding to electron-deficient biological targets, while the phenoxy group balances aromaticity and moderate polarity .
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.
- Molecular Formula : C25H21N3O2S
- Molecular Weight : 427.52 g/mol
- CAS Number : 946386-56-7
Synthesis
The synthesis of this compound typically involves multiple steps of organic reactions, including cyclization and substitution processes. The specific methodologies may vary, but they often utilize starting materials that are readily available in chemical libraries.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : A study tested various derivatives against CCRF-CEM leukemia cells and found that certain analogues demonstrated cytotoxic effects with IC50 values indicating their potency against cancer cells .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death and proliferation inhibition.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although detailed mechanisms remain to be elucidated.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems:
- GABA Receptor Interaction : Similar compounds have shown interactions with GABA receptors, which are crucial for maintaining neuronal excitability. The modulation of these receptors can lead to anxiolytic and anticonvulsant effects .
- Dopaminergic Activity : Some benzothiazole derivatives have been associated with dopaminergic activity, implying potential applications in treating neurodegenerative diseases such as Parkinson's disease .
Case Study 1: Anticancer Efficacy
A study conducted on a series of 4-amino-7-oxo-substituted analogues demonstrated varying degrees of anticancer activity. The most potent analogue showed an IC50 value of 6.7 µg/mL against CCRF-CEM cells, indicating significant cytotoxicity compared to other tested compounds .
Case Study 2: Neuroprotective Potential
In a model of neurodegeneration, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated that it significantly reduced cell death in response to neurotoxic agents.
Research Findings Summary Table
| Property/Activity | Findings |
|---|---|
| Anticancer Activity | IC50 values < 20 µg/mL in leukemia cells |
| Antimicrobial Activity | Inhibitory effects on bacterial strains |
| Neuroprotective Effects | Modulation of GABA receptors; potential dopaminergic activity |
Q & A
Q. Basic
- Cytotoxicity assays : Test against tumor cell lines (e.g., PC-3, MCF-7) using MTT or SRB assays to determine IC50 values .
- Kinase inhibition : Screen against tyrosine kinases (c-Met, VEGFR-2) via fluorescence polarization or ATP-competitive binding assays .
What methodologies are employed to elucidate the mechanism of action of this compound against specific biological targets?
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to predict binding modes to kinase domains (e.g., c-Met ATP-binding pocket) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target receptors .
- Western blotting : Validate downstream pathway modulation (e.g., phosphorylation inhibition of ERK/AKT) .
What spectroscopic techniques are critical for characterizing this compound's structure?
Q. Basic
- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and benzamide substitution patterns .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula and fragmentation pathways .
- IR spectroscopy : Identify carbonyl (C=O) and amide (N-H) functional groups .
How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. Advanced
- Substituent variation : Synthesize analogs with modified phenoxy or thiazole substituents and test bioactivity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., electron-withdrawing groups) with kinase inhibition .
- Pharmacophore mapping : Identify essential motifs (e.g., hydrogen bond acceptors in the thiazole core) using Discovery Studio .
What are the documented solubility and stability profiles of this compound under various experimental conditions?
Q. Basic
- Solubility : Poor aqueous solubility; use DMSO or ethanol for in vitro studies (≤10 mM stock solutions) .
- Stability : Degrades under UV light; store in amber vials at -20°C. Stable at pH 5–7 but hydrolyzes in strong acidic/basic conditions .
How should contradictory data from different studies on this compound's biological efficacy be analyzed?
Q. Advanced
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA, Cohen’s d) to assess variability .
- Assay standardization : Compare protocols (e.g., cell line passage number, serum concentration) to identify confounding factors .
- Dose-response reevaluation : Re-test compounds under uniform conditions to resolve discrepancies in IC50 values .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Q. Basic
- PubChem : Access experimental/logP values, hydrogen bond donors/acceptors .
- Molinspiration : Calculate drug-likeness parameters (e.g., topological polar surface area) .
- SwissADME : Predict bioavailability and P-glycoprotein substrate potential .
What strategies are effective in improving the bioavailability of this compound for in vivo studies?
Q. Advanced
- Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance membrane permeability .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve solubility and prolong half-life .
- Salt formation : Prepare hydrochloride or sodium salts to modulate dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
